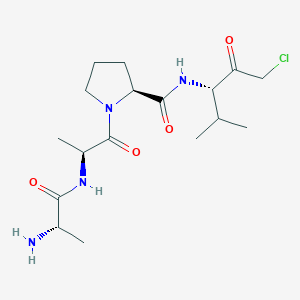

Ala-Ala-Pro-Val-Chloromethylketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H29ClN4O4 |

|---|---|

Molecular Weight |

388.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H29ClN4O4/c1-9(2)14(13(23)8-18)21-16(25)12-6-5-7-22(12)17(26)11(4)20-15(24)10(3)19/h9-12,14H,5-8,19H2,1-4H3,(H,20,24)(H,21,25)/t10-,11-,12-,14-/m0/s1 |

InChI Key |

LRFJEIMSBAPTLB-MNXVOIDGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)N |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |

sequence |

AAPV |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Ala-Ala-Pro-Val-Chloromethylketone as an Irreversible Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, its dysregulated and excessive activity in the extracellular space is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury. This pathological activity stems from NE's ability to degrade essential components of the extracellular matrix, such as elastin, and to cleave a variety of host proteins, leading to tissue damage and perpetuation of the inflammatory cascade.

Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of human neutrophil elastase (HNE). Its peptide sequence mimics the preferred substrate of HNE, allowing it to specifically target the active site of the enzyme. The chloromethylketone moiety then forms a covalent bond with key catalytic residues, leading to irreversible inactivation. This high specificity and irreversible mechanism of action make AAPV-CMK an invaluable tool for studying the physiological and pathological roles of neutrophil elastase and a lead compound in the development of therapeutic agents for NE-driven diseases.

This technical guide provides a comprehensive overview of AAPV-CMK, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a description of the neutrophil elastase-mediated signaling pathways it modulates.

Mechanism of Action

AAPV-CMK is a suicide inhibitor that irreversibly inactivates neutrophil elastase through a two-step mechanism. First, the peptide portion of the inhibitor (Ala-Ala-Pro-Val) is recognized by and binds to the active site of HNE. The valine residue at the P1 position is a preferred substrate for HNE. This initial binding is a reversible, competitive interaction.

Following the initial binding, the chloromethylketone (CMK) reactive group forms a covalent bond with the catalytic dyad of the enzyme. Specifically, the CMK group cross-links the imidazole ring of the active site histidine (His-57) and the hydroxyl group of the active site serine (Ser-195). This alkylation of the catalytic residues results in the irreversible inactivation of the enzyme, preventing it from binding to and cleaving its natural substrates.

Quantitative Inhibitory Data

The potency of AAPV-CMK and other neutrophil elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Target Enzyme | IC50 | Ki | Notes |

| MeOSuc-AAPV-CMK | Human Neutrophil Elastase | 42.30 nM[1] | 8.04 nM[1] | Competitive inhibitor.[1] |

| Sivelestat | Human Neutrophil Elastase | 44 nM[2] | 200 nM[2] | Competitive inhibitor.[2] |

| GW-311616 | Human Neutrophil Elastase | 22 nM[2] | 0.31 nM[2] | Potent and selective inhibitor.[2] |

| BAY-678 | Human Neutrophil Elastase | 20 nM[2] | - | Cell-permeable inhibitor.[2] |

| FK706 | Human Neutrophil Elastase | 22 nM[2] | - | Also inhibits mouse NE and porcine pancreatic elastase.[2] |

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of AAPV-CMK on purified human neutrophil elastase.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

This compound (AAPV-CMK)

-

Fluorogenic Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

-

DMSO (for dissolving inhibitor)

Procedure:

-

Prepare Reagents:

-

Reconstitute HNE in assay buffer to a stock concentration of 1 U/mL.

-

Dissolve AAPV-CMK in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a series of dilutions of AAPV-CMK in assay buffer to achieve the desired final concentrations.

-

Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of the diluted AAPV-CMK solutions to the test wells.

-

Add 10 µL of DMSO (without inhibitor) to the control wells (enzyme activity without inhibition).

-

Add 10 µL of assay buffer to the blank wells (substrate alone).

-

-

Enzyme Addition and Incubation:

-

Add 20 µL of the HNE solution to the test and control wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition and Measurement:

-

Add 20 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Determine the rate of substrate hydrolysis (enzyme activity) for each concentration of the inhibitor.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

In Vivo Model of Acute Lung Injury

This protocol describes a general procedure for evaluating the efficacy of AAPV-CMK in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (AAPV-CMK)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

-

Inhibitor Administration:

-

Dissolve AAPV-CMK in a suitable vehicle (e.g., sterile saline with a small amount of DMSO).

-

Administer AAPV-CMK to the treatment group of mice via a chosen route (e.g., intraperitoneal injection or intratracheal instillation) at a predetermined dose and time point before LPS challenge.

-

Administer the vehicle alone to the control group.

-

-

Induction of Lung Injury:

-

Anesthetize the mice.

-

Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of respiratory distress.

-

At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Collect lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

-

Data Analysis:

-

Perform total and differential cell counts on the BALF.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF using ELISA.

-

Quantify MPO activity in lung tissue homogenates.

-

Perform histological scoring of lung injury on H&E-stained lung sections.

-

Compare the results between the AAPV-CMK-treated group and the control group to assess the protective effects of the inhibitor.

-

Signaling Pathways and Visualizations

Neutrophil elastase can activate several downstream signaling pathways that contribute to inflammation and tissue damage. By inhibiting NE, AAPV-CMK can effectively modulate these pathways.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Neutrophil elastase can activate TLR4 on the surface of epithelial cells, leading to the production of pro-inflammatory cytokines.

Caption: TLR4 signaling pathway activated by Neutrophil Elastase.

Epidermal Growth Factor Receptor (EGFR) Transactivation Pathway

Neutrophil elastase can indirectly activate EGFR by cleaving and releasing membrane-bound EGFR ligands.

Caption: EGFR transactivation by Neutrophil Elastase.

Experimental Workflow for In Vitro Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential neutrophil elastase inhibitors in vitro.

Caption: In vitro screening workflow for NE inhibitors.

Conclusion

This compound is a powerful and specific tool for the study of neutrophil elastase. Its irreversible mechanism of action provides a robust method for inhibiting NE activity both in vitro and in vivo. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize AAPV-CMK in their investigations into the roles of neutrophil elastase in health and disease. Understanding the downstream signaling pathways affected by NE and its inhibitors is crucial for the development of novel therapeutic strategies for a range of inflammatory conditions. The continued use of well-characterized inhibitors like AAPV-CMK will undoubtedly contribute to advancing our knowledge in this critical area of research.

References

The Multifaceted Identity of a Potent Neutrophil Elastase Inhibitor: A Technical Guide to Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical tools is paramount. Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) stands as a significant instrument in the study of inflammatory processes, primarily through its potent and irreversible inhibition of neutrophil elastase. This technical guide delves into the core aspects of AAPV-CMK, offering a detailed overview of its various names, physicochemical properties, experimental applications, and its impact on cellular signaling pathways.

Unveiling the Aliases: Synonyms and Alternative Nomenclature

To navigate the scientific literature effectively, it is crucial to recognize the various synonyms and alternative names for this compound. The compound is frequently modified with a methoxysuccinyl group at the N-terminus to enhance cell permeability and stability, leading to its most common alternative name.

| Synonym/Alternative Name | Abbreviation | Notes |

| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | MeOSuc-AAPV-CMK | The most common and commercially available form.[1][2][3] |

| Elastase Inhibitor III | - | A functional descriptor often used in commercial products.[1] |

| MSAAPVCK | - | An abbreviated form of the methoxysuccinyl derivative.[3] |

| Methoxy-Suc-Ala-Ala-Pro-Val-chloromethyl ketone | - | A slight variation in the chemical name.[3] |

| N-(Methoxysuccinyl)-L-alanyl-L-alanyl-L-prolyl-L-valine chloromethylketone | - | The full, formal chemical name. |

Quantitative Profile: Physicochemical and Inhibitory Data

A summary of the key quantitative data for N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone is presented below, providing a clear comparison of its fundamental properties and inhibitory efficacy.

| Property | Value | Reference |

| Molecular Formula | C22H35ClN4O7 | [1] |

| Molecular Weight | 502.99 g/mol | [1] |

| CAS Number | 65144-34-5 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | |

| IC50 for Human Neutrophil Elastase | Varies by experimental conditions | |

| Ki for Human Neutrophil Elastase | Varies by experimental conditions |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. Researchers should consult specific literature for values relevant to their experimental setup.

In the Lab: Experimental Protocols

The effective use of AAPV-CMK in research necessitates standardized protocols. Below are detailed methodologies for the preparation of stock solutions and for performing a neutrophil elastase inhibition assay.

Preparation of Stock Solutions

Proper preparation and storage of AAPV-CMK are critical for maintaining its inhibitory activity.

Materials:

-

N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Allow the vial of MeOSuc-AAPV-CMK powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 100 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-CMK in anhydrous DMSO or DMF. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 50.3 mg of the compound in 1 mL of solvent.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Stored properly, the stock solution is stable for up to one year.

Neutrophil Elastase Inhibition Assay Protocol

This protocol outlines a fluorometric assay to determine the inhibitory potential of AAPV-CMK on human neutrophil elastase (HNE).

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

MeOSuc-AAPV-CMK stock solution (e.g., 100 mM in DMSO)

-

Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation/emission wavelengths of ~380/460 nm

-

DMSO (for control)

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of HNE in Assay Buffer to the desired final concentration (e.g., 10 nM).

-

Prepare serial dilutions of the MeOSuc-AAPV-CMK stock solution in Assay Buffer to achieve a range of inhibitor concentrations for testing.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 100 µM).

-

-

Assay Procedure:

-

To the wells of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted MeOSuc-AAPV-CMK solutions to the sample wells.

-

Add 10 µL of DMSO to the control wells (no inhibitor).

-

Add 20 µL of the HNE working solution to all wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate working solution to all wells.

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of MeOSuc-AAPV-CMK relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizing the Impact: Signaling Pathways and Experimental Logic

AAPV-CMK exerts its biological effects by inhibiting neutrophil elastase, a key protease in inflammatory signaling. The following diagrams, generated using Graphviz, illustrate the signaling pathway influenced by neutrophil elastase and a typical experimental workflow for assessing its inhibition.

Caption: Neutrophil Elastase Signaling Pathway and Inhibition by AAPV-CMK.

Caption: Experimental Workflow for Neutrophil Elastase Inhibition Assay.

References

The Critical Role of Tetrapeptide Sequences in Defining Inhibitor Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular recognition, short peptide sequences often serve as critical determinants of binding specificity and affinity. Among these, tetrapeptides—sequences of four amino acids—have emerged as pivotal motifs in the design and development of highly specific inhibitors for a range of therapeutic targets. Their relatively small size offers advantages in synthesis and modification, while still providing sufficient chemical information to achieve potent and selective inhibition. This technical guide delves into the core principles governing the role of tetrapeptide sequences in inhibitor specificity, with a focus on well-characterized examples relevant to drug discovery. We will explore the quantitative aspects of these interactions, detail the experimental protocols used to elucidate them, and visualize the associated signaling pathways.

I. The Arginine-Glycine-Aspartate (RGD) Tetrapeptide Motif: A Paradigm of Integrin Inhibitor Specificity

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins. It is recognized by several members of the integrin family of transmembrane receptors, which play crucial roles in cell adhesion, migration, proliferation, and survival. The specificity of RGD-containing peptides for different integrin subtypes is profoundly influenced by the flanking amino acid residues and the conformational constraints of the peptide backbone. This makes the RGD motif a prime target for the development of therapeutics for diseases such as cancer, thrombosis, and osteoporosis.[1]

Quantitative Analysis of RGD-Integrin Binding

The binding affinities of various RGD-containing peptides to different integrin subtypes have been extensively studied. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters used to quantify these interactions. As illustrated in the table below, subtle changes in the tetrapeptide sequence or its cyclization can dramatically alter both the potency and selectivity of the inhibitor.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Binding Assay Method | Reference |

| GRGDS | αvβ3 | 12-89 | Solid-Phase Binding Assay | [2] |

| GRGDS | αvβ5 | 167-580 | Solid-Phase Binding Assay | [2] |

| GRGDS | α5β1 | 34-335 | Solid-Phase Binding Assay | [2] |

| c(RGDfV) (Cilengitide) | αvβ3 | <1 | ELISA | [3] |

| c(RGDfV) (Cilengitide) | αvβ5 | ~10 | ELISA | [3] |

| c(RGDfV) (Cilengitide) | α5β1 | >1000 | ELISA | [3] |

| CT3HPQcT3RGDcT3 | αvβ3 | 30-42 | Competition ELISA | [4] |

| CT3RGDcT3NWaCT3 | αvβ5 | 650 | Competition ELISA | [4] |

| CT3RGDcT3AY(D-Leu)CT3 | α5β1 | 90-173 | Competition ELISA | [4] |

Signaling Pathway of RGD-Mediated Integrin Inhibition

RGD-containing peptides competitively inhibit the binding of ECM proteins to integrins, thereby disrupting downstream signaling pathways that are critical for cell survival and proliferation. One of the key initial events upon integrin-ligand binding is the recruitment and activation of Focal Adhesion Kinase (FAK). Inhibition of this interaction by RGD peptides can lead to a reduction in FAK phosphorylation and subsequent downstream signaling, ultimately inducing a form of programmed cell death known as anoikis in cancer cells.[5]

II. Tetrapeptide Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[6] The development of potent and selective BACE1 inhibitors is a major focus of Alzheimer's drug discovery. Tetrapeptide-based inhibitors have shown promise in this area.

Quantitative Analysis of BACE1 Inhibition

Several studies have reported the synthesis and evaluation of tetrapeptide inhibitors of BACE1. The inhibitory potency is typically measured as the IC50 value.

| Inhibitor | Tetrapeptide Sequence | BACE1 IC50 (nM) | Reference |

| KMI-927 | (undisclosed) | 34.6 | |

| GSK 188909 | (hydroxy ethylamine isostere) | 4 | [7] |

| Inhibitor 5 | (undisclosed) | Ki = 1.8 | [7] |

| Piperazine derivative 6 | (undisclosed) | 0.18 | [7] |

BACE1 Signaling and Inhibition

BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that results in the formation of Aβ plaques. Inhibiting BACE1 is a direct strategy to reduce Aβ production.

References

- 1. doaj.org [doaj.org]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. researchgate.net [researchgate.net]

- 4. qyaobio.com [qyaobio.com]

- 5. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Irreversible Enzyme Inhibition by Chloromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irreversible enzyme inhibitors are a class of compounds that covalently modify an enzyme's active site, leading to a permanent loss of its catalytic activity. Among these, chloromethyl ketones (CMKs) represent a significant and widely studied group of inhibitors, primarily targeting serine and cysteine proteases. Their mechanism of action, specificity, and the kinetic parameters that govern their efficacy are of paramount importance in basic research and for the development of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental principles of irreversible enzyme inhibition by chloromethyl ketones, with a focus on their mechanism, kinetics, and the experimental approaches used for their characterization.

Core Principles of Chloromethyl Ketone Inhibition

The inhibitory action of chloromethyl ketones is predicated on their ability to act as affinity labels. The peptide or amino acid-like portion of the inhibitor directs it to the active site of a specific protease. Once bound, the highly reactive chloromethyl ketone moiety serves as an alkylating agent, forming a stable covalent bond with a nucleophilic residue in the active site.

For serine proteases such as chymotrypsin and trypsin, the key nucleophile is a histidine residue within the catalytic triad.[1] In the case of cysteine proteases, including caspases, the catalytic cysteine residue is the target for alkylation.[2] This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

The general mechanism can be depicted as a two-step process:

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibitor constant, Ki.

-

Irreversible Covalent Modification: Following the initial binding, the chloromethyl group reacts with the active site nucleophile to form a stable, covalent enzyme-inhibitor adduct (E-I). This step is characterized by the first-order rate constant of inactivation, kinact.

The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.[3]

Quantitative Data on Chloromethyl Ketone Inhibitors

The efficacy of chloromethyl ketone inhibitors is quantified by their kinetic constants. The following tables summarize key kinetic parameters for some well-characterized chloromethyl ketone inhibitors.

| Inhibitor | Enzyme | Target Residue | Ki (μM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference(s) |

| TPCK | Chymotrypsin | Histidine | Value not explicitly found | Value not explicitly found | Value not explicitly found | |

| TLCK | Trypsin | Histidine | Value not explicitly found | Value not explicitly found | Value not explicitly found | [4] |

| Inhibitor | Enzyme | Target Residue | IC₅₀ (μM) | Comments | Reference(s) |

| Ac-YVAD-cmk | Caspase-1 | Cysteine | Value not explicitly found | Potent and irreversible inhibitor. | [5] |

| Z-VAD-fmk | Pan-caspase | Cysteine | Value not explicitly found | Broad-spectrum caspase inhibitor. | [6][7] |

Experimental Protocols for Characterizing Irreversible Inhibitors

The determination of the kinetic parameters for irreversible inhibitors requires specialized experimental designs. Below are outlines of key methodologies.

Continuous Spectrophotometric Assay (Kitz-Wilson Analysis)

This method allows for the determination of kinact and Ki in a single experiment by continuously monitoring the enzymatic reaction in the presence of the inhibitor.

Principle: The enzyme is incubated with a substrate that produces a chromogenic or fluorogenic product, and the reaction is initiated by the addition of the inhibitor at various concentrations. The rate of product formation will decrease over time as the enzyme is progressively inactivated.

Methodology Outline:

-

Reagents and Buffers:

-

Enzyme stock solution.

-

Substrate stock solution (specific to the enzyme being assayed).

-

Inhibitor stock solutions at various concentrations.

-

Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH and ionic strength for the enzyme.

-

-

Assay Procedure:

-

In a temperature-controlled spectrophotometer or plate reader, combine the assay buffer, substrate, and enzyme in a cuvette or microplate well.

-

Allow the mixture to equilibrate to the desired temperature.

-

Initiate the reaction by adding the chloromethyl ketone inhibitor.

-

Monitor the increase in absorbance or fluorescence over time.

-

-

Data Analysis:

-

The progress curves (absorbance/fluorescence vs. time) at each inhibitor concentration are fitted to a first-order decay equation to obtain the observed rate of inactivation (kobs).

-

The kobs values are then plotted against the inhibitor concentration.

-

The resulting hyperbolic curve is fitted to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the concentration of inhibitor that gives half-maximal inactivation rate).

-

Discontinuous Assay (Time-Dependent IC₅₀)

This method is useful when a continuous assay is not feasible. It involves pre-incubating the enzyme and inhibitor for various times before measuring the remaining enzyme activity.

Principle: The enzyme and inhibitor are allowed to react for specific periods. The reaction is then stopped (or significantly slowed) by dilution, and the remaining enzymatic activity is measured by adding a substrate.

Methodology Outline:

-

Reagents and Buffers:

-

Enzyme stock solution.

-

Inhibitor stock solutions at various concentrations.

-

Assay buffer.

-

Substrate stock solution.

-

Stop solution (if necessary).

-

-

Assay Procedure:

-

Pre-incubate the enzyme with different concentrations of the chloromethyl ketone inhibitor in the assay buffer at a constant temperature.

-

At various time points, take aliquots of the pre-incubation mixture and add them to a solution containing the substrate to initiate the enzymatic reaction. The dilution should be large enough to effectively stop further inhibition.

-

Allow the enzymatic reaction to proceed for a fixed time.

-

Stop the reaction (e.g., by adding a stop solution or by the detection method itself).

-

Measure the amount of product formed.

-

-

Data Analysis:

-

Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. These data are fitted to a single exponential decay equation to determine the kobs for each inhibitor concentration.

-

Plot the kobs values against the inhibitor concentration and fit to a hyperbolic equation to determine kinact and Ki.

-

Alternatively, determine the IC₅₀ value at each pre-incubation time point. A plot of IC₅₀ versus time can be used to calculate kinact and Ki.[6]

-

Mass Spectrometry (LC-MS/MS) Based Assay

This direct method monitors the covalent modification of the enzyme by the inhibitor.

Principle: The enzyme is incubated with the inhibitor, and at various time points, the reaction is quenched. The reaction mixture is then analyzed by LC-MS/MS to quantify the amount of unmodified and modified enzyme.

Methodology Outline:

-

Reagents and Buffers:

-

Purified enzyme stock solution.

-

Inhibitor stock solutions at various concentrations.

-

Incubation buffer.

-

Quenching solution (e.g., formic acid).

-

-

Assay Procedure:

-

Incubate the purified enzyme with the chloromethyl ketone inhibitor at various concentrations.

-

At different time points, quench the reaction by adding a quenching solution.

-

Separate the modified and unmodified enzyme using liquid chromatography (LC).

-

Detect and quantify the different enzyme species using tandem mass spectrometry (MS/MS).[8]

-

-

Data Analysis:

-

The percentage of modified enzyme is plotted against time for each inhibitor concentration.

-

The data are fitted to a first-order rate equation to determine the kobs at each inhibitor concentration.

-

A plot of kobs versus inhibitor concentration is then used to determine kinact and Ki.[9]

-

Visualization of Affected Signaling Pathways

Chloromethyl ketones, particularly TLCK and TPCK, have been shown to affect intracellular signaling pathways beyond their direct protease targets. This is often due to their ability to inhibit other enzymes, such as kinases, or to interfere with the function of key signaling proteins.

NF-κB Signaling Pathway

TLCK is known to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[10] It is thought to act by inhibiting an upstream protease involved in the degradation of the NF-κB inhibitor, IκB.

Caption: Inhibition of the NF-κB signaling pathway by TLCK.

p70S6K Signaling Pathway

TPCK has been shown to inhibit the activation of p70S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth, downstream of the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the p70S6K signaling pathway by TPCK.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for the kinetic characterization of an irreversible inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. enzymlogic.com [enzymlogic.com]

- 4. Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. invivogen.com [invivogen.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

Methodological & Application

Protocol for preparing Ala-Ala-Pro-Val-Chloromethylketone stock solution in DMSO.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, in Dimethyl Sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Chemical and Physical Properties

A summary of the key quantitative data for N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₅ClN₄O₇ | [1][2][3] |

| Molecular Weight | 502.99 g/mol | [1][3] |

| Appearance | Powder | |

| Melting Point | 159-161 °C | [1] |

| Storage Temperature | -20°C | [1][4] |

| Solubility | DMSO (≥ 5 mg/mL), Methanol (50 mg/mL) |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone in DMSO. A 100 mM concentration is a commonly used starting point for subsequent dilutions to working concentrations for in vitro experiments.[4]

Materials:

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, filter-barrier pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-dissolution Preparations:

-

Bring the vial of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone powder and the bottle of DMSO to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.[4]

-

Ensure your workspace is clean and sterile, particularly if the stock solution will be used in cell culture experiments.[5]

-

Wear appropriate PPE, including gloves and safety glasses, as DMSO can facilitate the absorption of chemicals through the skin.[5]

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone powder into the microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 50.3 mg of the compound.

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.1 mol/L = 0.0001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.0001 mol x 502.99 g/mol = 0.0503 g = 50.3 mg

-

-

Dissolution in DMSO:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Close the tube tightly and vortex gently until the powder is completely dissolved.[5] Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][6]

-

Store the aliquots at -20°C for long-term storage.[1][4] The stock solution in DMSO is stable for up to one year when stored properly.[4]

-

Signaling Pathways and Experimental Workflow

N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone is a well-characterized inhibitor of neutrophil elastase, a serine protease involved in various physiological and pathological processes. The chloromethylketone moiety forms a covalent bond with the active site histidine and serine residues of the elastase, leading to irreversible inhibition.[4][7][8]

Below is a diagram illustrating the experimental workflow for preparing the stock solution.

Caption: Workflow for preparing the inhibitor stock solution.

Safety Precautions and Best Practices

-

Handling: Always handle N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone and DMSO in a well-ventilated area. Avoid inhalation of the powder.[9]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

DMSO Considerations: Use anhydrous DMSO to prevent hydrolysis of the compound. Be aware that DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5]

-

Working Concentrations: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to 0.5% to avoid cytotoxicity.[10] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

-

Disposal: Dispose of the chemical waste according to your institution's guidelines.

By following this detailed protocol, researchers can confidently prepare a stable and accurately concentrated stock solution of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone for their experimental needs.

References

- 1. echemi.com [echemi.com]

- 2. N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | C22H35ClN4O7 | CID 5486692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lifetein.com [lifetein.com]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. An x-ray study at 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.cn [medchemexpress.cn]

Application Notes: Recommended Working Concentrations of AAPV-CMK for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible, and cell-permeable inhibitor of serine proteases, most notably human neutrophil elastase (HNE), also known as leukocyte elastase (HLE).[1][2] HNE is found in the azurophilic granules of polymorphononuclear leukocytes and is implicated in various inflammatory diseases such as rheumatoid arthritis, emphysema, and cystic fibrosis due to its ability to hydrolyze extracellular matrix proteins like elastin and collagen.[1] AAPV-CMK also shows inhibitory activity against cathepsin G and proteinase 3.[2][3] Its mechanism of action involves the chloromethyl ketone (CMK) group, which forms a covalent bond with the active site serine or cysteine residue of the target protease, leading to irreversible inhibition.[1] These characteristics make AAPV-CMK a critical tool for studying the roles of neutrophil elastase in pathology and for screening potential therapeutic agents.

Preparation of AAPV-CMK Stock Solutions

Proper preparation and storage of AAPV-CMK are crucial for maintaining its activity.

-

Solvent Selection: AAPV-CMK is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For in vitro assays, DMSO is the most commonly recommended solvent.[1][3] It can be dissolved in DMSO at concentrations up to 125 mg/mL (248.51 mM).[3][4] It is advisable to use freshly opened, hygroscopic DMSO to ensure maximum solubility.[3]

-

Stock Solution Concentration: A common starting stock solution concentration is 100 mM prepared in DMSO.[1] From this high-concentration stock, working solutions can be prepared by dilution in the appropriate assay buffer.

-

Storage:

-

Powder: Store the solid compound sealed and away from moisture at -20°C for up to one year or -80°C for up to two years.[3]

-

Stock Solutions: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store frozen aliquots at -20°C for up to one month or -80°C for up to six months.[1][3] Before use, allow the vial to warm to room temperature.[1]

-

Recommended Working Concentrations

The optimal working concentration of AAPV-CMK is highly dependent on the specific assay, the concentration of the target enzyme (neutrophil elastase), and the cell type being used. The data below, synthesized from manufacturer datasheets and scientific literature, provides recommended starting ranges. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

| Assay Type | Target Enzyme/Cell Type | Recommended Concentration Range | Incubation Time | Notes |

| Enzyme Inhibition Assay | Purified Human Neutrophil Elastase (HNE) | 10 nM - 10 µM | 5 - 30 minutes | A 20-minute pre-incubation of the enzyme with the inhibitor is often suggested for optimal inhibition before adding the substrate.[1] |

| Cell-Based Assay | Neutrophils, Leukocytes, THP-1 monocytes | 1 µM - 50 µM | 30 minutes - 24 hours | The required concentration and time can vary based on cell permeability and the specific cellular process being investigated (e.g., inhibition of elastase release or activity in cell culture supernatant). |

| Inhibitor Screening | High-Throughput Screening (HTS) | 1 µM - 25 µM | 5 - 15 minutes | Used as a positive control for inhibition in screening assays for novel neutrophil elastase inhibitors.[5] |

Protocols

Protocol 1: In Vitro Neutrophil Elastase (HNE) Inhibition Assay

This protocol provides a method to determine the inhibitory activity of AAPV-CMK against purified HNE using a fluorogenic substrate.

Materials:

-

N-(Methoxysuccinyl)-AAPV-CMK (Inhibitor)

-

Purified Human Neutrophil Elastase (Enzyme)

-

Fluorogenic HNE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-AMC)[6]

-

Assay Buffer (e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5)[6]

-

DMSO

-

Black 96-well microplate[7]

-

Fluorescence microplate reader (Excitation/Emission ~380/500 nm or ~400/505 nm)[5][7][8]

Workflow Diagram:

Caption: Workflow for HNE inhibition assay using AAPV-CMK.

Procedure:

-

Prepare AAPV-CMK Dilutions: Prepare a 100 mM stock solution of AAPV-CMK in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve final concentrations ranging from 10 nM to 10 µM in the assay wells. Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor wells).

-

Prepare Enzyme Solution: Dilute the purified HNE stock in Assay Buffer to a working concentration that gives a linear rate of substrate cleavage over the measurement period.

-

Assay Plate Setup:

-

Add 50 µL of diluted HNE solution to the wells of a black 96-well plate.[5]

-

Add 25 µL of the serially diluted AAPV-CMK solutions or vehicle control to the corresponding wells.

-

Include "Enzyme Control" (HNE + vehicle), "Inhibitor" (HNE + AAPV-CMK), and "Background Control" (Assay Buffer only) wells.[5]

-

-

Pre-incubation: Mix the plate gently and incubate for 20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

-

Initiate Reaction: Prepare the HNE substrate according to the manufacturer's protocol. Add 25 µL of the substrate solution to all wells to start the reaction.[5] The final volume in each well should be 100 µL.

-

Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence in kinetic mode for 10-30 minutes at 37°C.[5][8]

-

Data Analysis: Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Calculate the percent inhibition for each AAPV-CMK concentration relative to the Enzyme Control. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of Released Elastase Activity

This protocol describes how to measure the ability of AAPV-CMK to inhibit elastase activity in the supernatant of stimulated neutrophils.

Materials:

-

Isolated human neutrophils

-

AAPV-CMK

-

Cell culture medium (e.g., RPMI)

-

Stimulant (e.g., Phorbol Myristate Acetate - PMA)[9]

-

HNE substrate and Assay Buffer (as in Protocol 1)

-

96-well cell culture plate

-

96-well black assay plate

Mechanism Diagram:

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MeOSuc-AAPV-CMK (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Ala-Ala-Pro-Val-Chloromethylketone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, in cell culture experiments. This document is intended to guide researchers in effectively utilizing this compound to investigate the roles of neutrophil elastase in various biological processes, including inflammation, mucus production, and tissue remodeling.

Introduction

This compound, also known as MeOSuc-AAPV-CMK, is a tetrapeptide that acts as a specific and irreversible inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation. While crucial for host defense, excessive HNE activity is implicated in the pathology of various chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3][4] AAPV-CMK is a cell-permeable and non-cytotoxic compound at effective concentrations, making it a valuable tool for in vitro studies.[2][3][5] It also exhibits inhibitory effects on cathepsin G and proteinase 3.[6]

The inhibitory mechanism involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with the active site serine (Ser195) or cysteine residues of the target protease, leading to irreversible inactivation.[3][7]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Alternate Names | Elastase Inhibitor III; MeOSuc-AAPV-CMK | [8] |

| Molecular Formula | C₂₂H₃₅ClN₄O₇ | [2] |

| Molecular Weight | 502.99 g/mol | [2] |

| CAS Number | 65144-34-5 | [2] |

| Appearance | Solid powder | [4] |

| Solubility | Methanol, DMSO, DMF | [2][3] |

| Storage | Store powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C. | [2][3] |

Recommended Working Concentrations

| Application | Cell Type | Concentration Range | Incubation Time | Reference |

| Inhibition of HNE in cell culture | U937 (human monocytic cells) | Increasing inhibition observed over time | Up to 26 hours | [9] |

| Inhibition of HNE-induced MUC1 expression | A549 (human lung carcinoma), NHBE (normal human bronchial epithelial) | 50 - 200 nM (of NE) | 24 hours (for NE stimulation) | [1][2] |

| General in vitro inhibition | N/A | A 20-minute pre-incubation is suggested for optimal inhibition | 20 minutes | [3] |

| Control for Proteinase K inhibition | In vitro RT-PCR assay | 0.5 mM | N/A | [10] |

| In vivo (mouse model) | Balb/c mice (oropharyngeal aspiration) | 85 µM | Days 1, 4, and 7 | [1] |

Signaling Pathways

Neutrophil elastase is a key mediator of inflammation and tissue damage through the activation of several signaling pathways. AAPV-CMK can be used to dissect these pathways by specifically blocking the enzymatic activity of HNE.

Neutrophil Elastase-Induced MUC1 and MUC5AC Upregulation

Neutrophil elastase stimulates the expression of MUC1 and MUC5AC, two key mucins involved in airway mucus production, through a complex signaling cascade. Understanding this pathway is critical for developing therapies for muco-obstructive lung diseases.

Neutrophil Elastase-Induced CXCL8 Upregulation

Neutrophil elastase can also induce the expression of the pro-inflammatory chemokine CXCL8 (IL-8) through a TLR4-dependent signaling pathway.

Experimental Protocols

Preparation of AAPV-CMK Stock Solution

-

Reconstitution: Prepare a 100 mM stock solution of AAPV-CMK in sterile DMSO or DMF.[3] For example, to make a 10 mM stock, dissolve 5.03 mg of AAPV-CMK (MW: 502.99) in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one year.[3] When ready to use, allow the vial to warm to room temperature before opening.

General Experimental Workflow for Studying HNE Inhibition

Protocol 1: Inhibition of Neutrophil Elastase Activity in Cell Lysates

This protocol measures the residual HNE activity in cell lysates after treatment with AAPV-CMK.

Materials:

-

Cells of interest (e.g., U937, neutrophils)

-

AAPV-CMK

-

Neutrophil elastase (positive control)

-

Cell lysis buffer (e.g., RIPA buffer)

-

HNE assay buffer (200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[5]

-

Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)[5]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of AAPV-CMK or vehicle control for the desired time (e.g., 0-26 hours).[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Enzyme Activity Assay: a. In a 96-well black plate, add 20 µL of cell lysate to each well. b. Add HNE assay buffer to a final volume of 90 µL. c. To initiate the reaction, add 10 µL of 100 µM MeOSuc-AAPV-AMC substrate (final concentration 10 µM).[5] d. Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically at 37°C for 10-20 minutes.[5]

-

Data Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration. Compare the activity in AAPV-CMK-treated samples to the vehicle control.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for analyzing the effect of AAPV-CMK on HNE-induced signaling pathways, such as the phosphorylation of ERK1/2.

Materials:

-

Treated cell lysates (from Protocol 1)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-MUC1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the release of pro-inflammatory cytokines, such as CXCL8 (IL-8), into the cell culture supernatant.

Materials:

-

Cell culture supernatant (from treated cells)

-

CXCL8/IL-8 ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: After cell treatment and stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating with a detection antibody. c. Adding a substrate to develop a colorimetric signal. d. Stopping the reaction and reading the absorbance on a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of CXCL8 in the samples. Compare the cytokine levels in AAPV-CMK-treated samples to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of neutrophil elastase in health and disease. By using the protocols and information provided in these application notes, researchers can effectively design and execute experiments to elucidate the molecular mechanisms driven by this key inflammatory protease. Careful optimization of inhibitor concentration and incubation time for specific cell types and experimental conditions is recommended for achieving robust and reproducible results.

References

- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase and Chronic Lung Disease [mdpi.com]

- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | C22H35ClN4O7 | CID 5486692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. MeOSuc-AAPV-CMK (Elastase Inhibitor III) | Elastase | 65144-34-5 | Invivochem [invivochem.com]

Application Notes and Protocols for Elastase Activity Assay Using MeOSuc-AAPV-pNA Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase, a serine protease found in neutrophils, plays a crucial role in the degradation of extracellular matrix proteins. While essential for immune responses and tissue remodeling, unregulated elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory arthritis. Consequently, the accurate measurement of elastase activity is paramount for both basic research and the development of therapeutic inhibitors.

This document provides a detailed guide to performing an elastase activity assay using the highly specific chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is specifically cleaved by neutrophil elastase and proteinase 3, but not by other proteases like cathepsin G or chymotrypsin, ensuring high specificity in complex biological samples.[1][2][3] The enzymatic cleavage of MeOSuc-AAPV-pNA releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405-410 nm.[1][2]

Principle of the Assay

The assay is based on the enzymatic reaction where elastase cleaves the peptide bond in the MeOSuc-AAPV-pNA substrate. This releases p-nitroaniline (pNA), a yellow-colored compound. The rate of pNA formation is directly proportional to the elastase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.

Materials and Reagents

Table 1: Required Materials and Reagents

| Reagent/Material | Supplier/Catalog No. | Storage |

| Human Neutrophil Elastase (HNE) | e.g., Sigma-Aldrich, Cayman Chemical | -20°C or -80°C |

| MeOSuc-AAPV-pNA | e.g., Cayman Chemical (Cat# 17601), Santa Cruz Biotechnology (Cat# sc-201162) | -20°C, desiccated |

| Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.4-8.0, containing 0.5 M NaCl and 0.05% Triton X-100) | Prepare in-house | 4°C |

| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Room Temperature |

| 96-well microplate, clear, flat-bottom | Standard lab supplier | Room Temperature |

| Microplate reader capable of measuring absorbance at 405-410 nm | Standard lab equipment | N/A |

| Pipettes and tips | Standard lab supplier | N/A |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Assay Buffer (0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5):

-

Dissolve 2.38 g of HEPES and 2.92 g of NaCl in 80 mL of deionized water.

-

Adjust the pH to 7.5 with 1 M NaOH.

-

Add 50 µL of Triton X-100.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

MeOSuc-AAPV-pNA is soluble in DMSO at concentrations greater than 20 mM.[1]

-

Dissolve the required amount of MeOSuc-AAPV-pNA in DMSO to make a 10 mM stock solution. For example, for 5 mg of substrate (MW: 590.63 g/mol ), dissolve in 846.5 µL of DMSO.

-

Store the stock solution in aliquots at -20°C.

-

-

Enzyme Stock Solution:

-

Reconstitute lyophilized human neutrophil elastase in the assay buffer to a desired stock concentration (e.g., 1 mg/mL).

-

Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Standard Elastase Activity Assay

This protocol is designed for a total reaction volume of 200 µL in a 96-well plate.

-

Prepare the Microplate:

-

Blank: 180 µL of Assay Buffer + 20 µL of Substrate Working Solution.

-

Enzyme Control: 160 µL of Assay Buffer + 20 µL of diluted Elastase + 20 µL of Assay Buffer (instead of substrate).

-

Test Wells: 160 µL of Assay Buffer + 20 µL of diluted Elastase.

-

-

Dilute Enzyme:

-

Prepare a working solution of human neutrophil elastase by diluting the stock solution in the assay buffer. The final concentration in the well should be optimized, but a starting point could be in the range of 10-100 ng/mL.

-

-

Pre-incubation:

-

Add the diluted enzyme to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Prepare a substrate working solution by diluting the 10 mM stock solution in the assay buffer. A final substrate concentration of 100-200 µM in the well is a common starting point.

-

Add 20 µL of the substrate working solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C. The reaction can be monitored in kinetic mode (reading absorbance every 1-2 minutes for 15-30 minutes) or as an endpoint assay (stopping the reaction after a fixed time, e.g., 30 minutes).

-

-

Measure Absorbance:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Protocol 3: Inhibitor Screening Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

-

Prepare the Microplate:

-

Follow the setup for the standard assay, but include wells for different concentrations of the test inhibitor.

-

-

Add Inhibitor:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed volume (e.g., 10 µL) of each inhibitor dilution to the test wells. Add the same volume of assay buffer to the control wells.

-

-

Pre-incubation with Inhibitor:

-

Add the diluted elastase to the wells containing the inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure:

-

Follow steps 4-6 of the Standard Elastase Activity Assay protocol.

-

Data Presentation and Analysis

Table 2: Representative Data for Elastase Activity Assay

| Well | Description | Absorbance at 405 nm (Endpoint) | Corrected Absorbance |

| 1 | Blank | 0.050 | 0.000 |

| 2 | Elastase Control (No Inhibitor) | 0.850 | 0.800 |

| 3 | Inhibitor (1 µM) | 0.650 | 0.600 |

| 4 | Inhibitor (10 µM) | 0.450 | 0.400 |

| 5 | Inhibitor (100 µM) | 0.150 | 0.100 |

Data Analysis

-

Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Corrected Absorbance of Test Well / Corrected Absorbance of Elastase Control)] x 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Table 3: Example IC50 Values for Known Elastase Inhibitors

| Inhibitor | Reported IC50 (µM) | Reference |

| Sivelestat | 0.044 | [4] |

| GW-311616 | 0.022 | [4] |

| BAY-678 | 0.020 | [4] |

| Compound 17 (from Paulownia tomentosa) | Ki = 3.2 (noncompetitive) | [5] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for determining the inhibitory potential of a compound on elastase activity.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| High background absorbance | Substrate degradation | Prepare fresh substrate solution. Store stock solution in aliquots at -20°C. |

| Contaminated reagents | Use fresh, high-purity reagents and deionized water. | |

| Low signal or no activity | Inactive enzyme | Use a fresh aliquot of enzyme. Ensure proper storage conditions. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Inhibitory components in the sample | Include appropriate controls and consider sample purification. | |

| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Ensure the microplate is properly equilibrated to the assay temperature. |

Conclusion

The chromogenic assay using MeOSuc-AAPV-pNA provides a robust, sensitive, and specific method for measuring neutrophil elastase activity. The detailed protocols and guidelines presented in this document are intended to assist researchers in successfully implementing this assay for basic research and drug discovery applications. Adherence to proper experimental technique and data analysis will ensure reliable and reproducible results.

References

- 1. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of AAPV-CMK in cystic fibrosis research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils. A key mediator in this process is neutrophil elastase (NE), a serine protease released by activated neutrophils in the airways of individuals with CF. Elevated levels of NE contribute to lung tissue damage, impair immune responses, and perpetuate the inflammatory cycle.

AAPV-CMK (N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent and specific irreversible inhibitor of neutrophil elastase. Its high specificity makes it an invaluable tool for elucidating the specific roles of NE in the pathophysiology of cystic fibrosis. By inhibiting NE, AAPV-CMK allows researchers to study the downstream consequences of NE activity and to evaluate the therapeutic potential of NE inhibition.

These application notes provide an overview of the key applications of AAPV-CMK in CF research, supported by detailed experimental protocols and quantitative data.

Applications of AAPV-CMK in Cystic Fibrosis Research

AAPV-CMK has been instrumental in demonstrating the role of neutrophil elastase in several key pathological processes in cystic fibrosis:

-

Inhibition of Pro-Inflammatory Cytokine Production: Neutrophil elastase can directly stimulate airway epithelial cells to produce pro-inflammatory cytokines, such as Interleukin-8 (IL-8), a potent neutrophil chemoattractant. This creates a vicious cycle of inflammation. AAPV-CMK has been used to demonstrate that this IL-8 induction is NE-dependent.

-

Prevention of Macrophage Extracellular Trap (MET) Formation: Macrophages, when exposed to NE, can release extracellular traps (METs), which are web-like structures of DNA, histones, and granular proteins that contribute to airway obstruction and inflammation. AAPV-CMK has been shown to inhibit the intracellular proteolytic activity of NE within macrophages, a critical step for MET formation.[1][2]

-

Preservation of Phagocytic Function: Neutrophil elastase can cleave receptors on the surface of phagocytes, such as the phosphatidylserine receptor (PSR), impairing their ability to clear apoptotic cells. This leads to an accumulation of necrotic cells and further inflammation. AAPV-CMK has been used to prevent this cleavage and preserve normal phagocytic function.[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments demonstrating the efficacy of AAPV-CMK in inhibiting neutrophil elastase activity in cystic fibrosis-related research models.

| Experiment | Cell Type | Treatment | Inhibitor | Concentration | Effect | Reference |

| Inhibition of IL-8 Gene Expression | Human Bronchial Epithelial Cells (BET-1A) | Cystic Fibrosis Epithelial Lining Fluid (ELF) | AAPV-CMK | 1 µM | Prevented the increase in IL-8 mRNA transcript levels induced by CF ELF. | [6] |

| Inhibition of Intracellular NE Activity | Human Blood Monocyte-Derived Macrophages (hBMDM) | Neutrophil Elastase (NE) | AAPV-CMK | Not specified | Significantly quenched the intracellular proteolytic activity of NE, as measured by DQ-elastin cleavage. | [2] |

| Prevention of MET Release | Human Blood Monocyte-Derived Macrophages (hBMDM) | Neutrophil Elastase (NE) | AAPV-CMK | Not specified | Implied to prevent MET release by inhibiting the intracellular activity of NE. | [1][2] |

| Inhibition of Phosphatidylserine Receptor Cleavage | Human Monocyte-Derived Macrophages (HMDM) | Neutrophil Elastase (NE) | MeOSuc-Ala-Ala-Pro-Val-CMK (AAPV-CMK) | 100 µM | Inhibited the NE-mediated cleavage of the phosphatidylserine receptor. | [3][4] |

| Restoration of Apoptotic Cell Phagocytosis | Human Alveolar Macrophages (AM) | Cystic Fibrosis Sputum Soluble Phase (sol) | MeOSuc-Ala-Ala-Pro-Val-CMK (AAPV-CMK) | 100 µM | Reversed the inhibitory effect of CF sol on the phagocytosis of apoptotic neutrophils. | [4] |

Experimental Protocols

Protocol 1: Inhibition of Neutrophil Elastase-Induced IL-8 Production in Human Bronchial Epithelial Cells

This protocol describes how to assess the ability of AAPV-CMK to inhibit NE-induced IL-8 production in a human bronchial epithelial cell line (e.g., BEAS-2B or 16HBE14o-).

Materials:

-

Human bronchial epithelial cell line (BEAS-2B or 16HBE14o-)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Human Neutrophil Elastase (NE)

-

AAPV-CMK

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents (primers for IL-8 and a housekeeping gene, e.g., GAPDH)

-

ELISA kit for human IL-8

Procedure:

-

Cell Culture: Culture human bronchial epithelial cells in appropriate medium until they reach 80-90% confluency.

-

Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium to minimize basal signaling.

-

Inhibitor Pre-treatment: On the day of the experiment, pre-incubate the cells with AAPV-CMK (e.g., 1-10 µM in serum-free medium) for 1 hour. Include a vehicle control (e.g., DMSO).

-

NE Stimulation: Add human neutrophil elastase (e.g., 100 nM) to the wells, with and without the inhibitor, and incubate for a specified time (e.g., 4-24 hours). Include a negative control (no NE).

-

Sample Collection:

-

For qRT-PCR: After the desired incubation time (e.g., 4 hours), wash the cells with PBS and lyse them for RNA extraction.

-

For ELISA: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant for IL-8 protein measurement.

-

-

Analysis:

-

qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to measure the relative expression of IL-8 mRNA, normalized to the housekeeping gene.

-

ELISA: Measure the concentration of IL-8 in the cell culture supernatant according to the manufacturer's instructions.

-

Protocol 2: Inhibition of Neutrophil Elastase-Induced Macrophage Extracellular Trap (MET) Formation

This protocol details how to evaluate the effect of AAPV-CMK on the intracellular activity of NE in macrophages, a prerequisite for MET formation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation or a macrophage cell line (e.g., THP-1)

-

Macrophage differentiation medium (e.g., RPMI-1640 with M-CSF for primary cells, or PMA for THP-1)

-

Human Neutrophil Elastase (NE)

-

AAPV-CMK

-

DQ-elastin substrate

-

DNA-quantifying fluorescent dye (e.g., PicoGreen)

-

Fluorescence plate reader and fluorescence microscope

-

DAPI for nuclear staining

Procedure:

-

Macrophage Differentiation: Differentiate monocytes into macrophages according to standard protocols.

-

Inhibitor Pre-treatment: Pre-incubate the differentiated macrophages with AAPV-CMK (e.g., 10 µM) for 1 hour.

-

NE Treatment: Treat the cells with human neutrophil elastase (e.g., 200 nM) for 2-4 hours to allow for internalization.

-

Assessment of Intracellular NE Activity:

-

Wash the cells to remove extracellular NE.

-

Add DQ-elastin substrate to the culture medium.

-

Measure the increase in fluorescence over time (e.g., up to 16 hours) using a fluorescence plate reader. A decrease in fluorescence in the AAPV-CMK treated group indicates inhibition of intracellular NE activity.

-

-

Quantification of METs:

-

In a separate experiment, treat macrophages with NE with and without AAPV-CMK for a longer duration (e.g., 16-24 hours).

-

Add a cell-impermeable DNA dye (e.g., PicoGreen) to the medium.

-

Measure the fluorescence to quantify the amount of extracellular DNA released.

-

-

Visualization of METs:

-

Culture macrophages on glass coverslips.

-

After treatment, fix the cells with paraformaldehyde.

-

Stain with a DNA dye (e.g., DAPI) to visualize the extracellular DNA webs characteristic of METs using fluorescence microscopy.

-

Protocol 3: Assessment of Neutrophil Elastase-Mediated Cleavage of the Phosphatidylserine Receptor on Phagocytes by Flow Cytometry

This protocol describes how to use flow cytometry to measure the cleavage of the phosphatidylserine receptor (PSR) from the surface of macrophages by NE and its inhibition by AAPV-CMK.

Materials:

-

Differentiated macrophages (e.g., from human monocytes or a cell line)

-

Human Neutrophil Elastase (NE)

-

AAPV-CMK

-

Primary antibody against the human phosphatidylserine receptor

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of macrophages.

-

Treatment:

-

Treat the macrophages with human neutrophil elastase (e.g., 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

-

In a parallel sample, pre-incubate the cells with AAPV-CMK (e.g., 100 µM) for 30 minutes before adding NE.

-

Include an untreated control.

-

-

Antibody Staining:

-

Wash the cells with cold flow cytometry buffer to stop the reaction.

-

Incubate the cells with the primary antibody against the phosphatidylserine receptor on ice for 30-60 minutes.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody on ice in the dark for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in flow cytometry buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the macrophage population and measuring the mean fluorescence intensity (MFI) of the PSR staining. A decrease in MFI in the NE-treated sample compared to the control indicates receptor cleavage. The AAPV-CMK-treated sample should show a preserved MFI.

-

Visualizations

References

- 1. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elastase-mediated phosphatidylserine receptor cleavage impairs apoptotic cell clearance in cystic fibrosis and bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Elastase-mediated phosphatidylserine receptor cleavage impairs apoptotic cell clearance in cystic fibrosis and bronchiectasis [jci.org]

- 5. Elastase-mediated phosphatidylserine receptor cleavage impairs apoptotic cell clearance in cystic fibrosis and bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Application Notes and Protocols for Studying Neutrophil Elastase in Lung Injury Models Using Ala-Ala-Pro-Val-Chloromethylketone

Audience: Researchers, scientists, and drug development professionals.